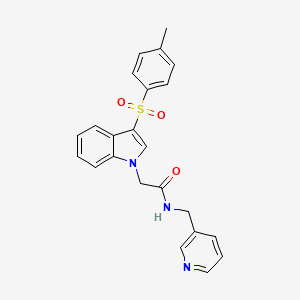

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridine ring : Contributes to its interaction with various biological targets.

- Indole moiety : Known for its diverse biological activities.

- Tosyl group : Enhances the compound's solubility and reactivity.

Its molecular formula is C23H21N3O3S with a molecular weight of 419.5 g/mol.

Research indicates that this compound exhibits significant anti-inflammatory and antiallergic activities. The compound's mechanism involves:

- Inhibition of Histamine Release : It has been shown to inhibit histamine release from mast cells, which is crucial in allergic reactions.

- Cytokine Production Modulation : The compound can modulate cytokine production from T-helper cells, potentially reducing inflammation.

Antiallergic Properties

The compound's antiallergic effects have been demonstrated through various in vitro studies. It has shown potent inhibition of immune responses associated with allergies, making it a candidate for treating allergic conditions.

Anti-inflammatory Effects

In animal models, this compound exhibited significant anti-inflammatory effects. These effects were assessed using standard inflammation models, where the compound reduced edema and inflammatory markers.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(pyridin-4-yl)-(indol-3-yl)acetamide | Contains a pyridine and indole | Antiallergic properties | Lacks tosyl group |

| 5-Hydroxyindoleacetic acid | Indole derivative with hydroxyl group | Neurotransmitter metabolism | Different functional groups |

| 3-Tosylindole | Indole with tosyl group only | Antimicrobial activity | No acetamide functionality |

This compound is particularly notable for its combination of a pyridine moiety with an acetamide structure and a tosyl group on the indole ring, enhancing its interaction with biological targets compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis Methodology : Various synthetic routes have been developed to produce this compound efficiently, involving reactions that maintain high yields and purity .

- Biological Evaluation : In vitro assays demonstrated that the compound significantly reduces cytokine levels in activated immune cells, supporting its potential use in therapeutic applications for allergic and inflammatory diseases .

Propiedades

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFKGUEPPPKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.